

Application Notes and Protocols for BI-2081: A GPR40/FFAR1 Partial Agonist

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Compound of Interest

Compound Name: BI-2081

Cat. No.: B10821660

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2081 is a potent partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^[1] GPR40 is predominantly expressed in pancreatic β -cells and plays a crucial role in glucose-dependent insulin secretion.^[2] Activation of GPR40 by fatty acids or synthetic agonists like **BI-2081** leads to the stimulation of the Gq signaling pathway, resulting in increased intracellular calcium and enhanced insulin release.^{[2][3][4]} This makes GPR40 an attractive therapeutic target for type 2 diabetes. These application notes provide detailed protocols for in vitro and in vivo studies to characterize the activity of **BI-2081**.

Data Presentation

Table 1: In Vitro Activity of **BI-2081**

Parameter	Value	Assay Type	Cell Line/System	Reference
EC50	4 nM	IP-One Assay	1321N1 cells expressing FFAR1	[1][2]
Ki	23 nM	Radioligand Binding Assay	Membranes from cells overexpressing human GPR40	[2]

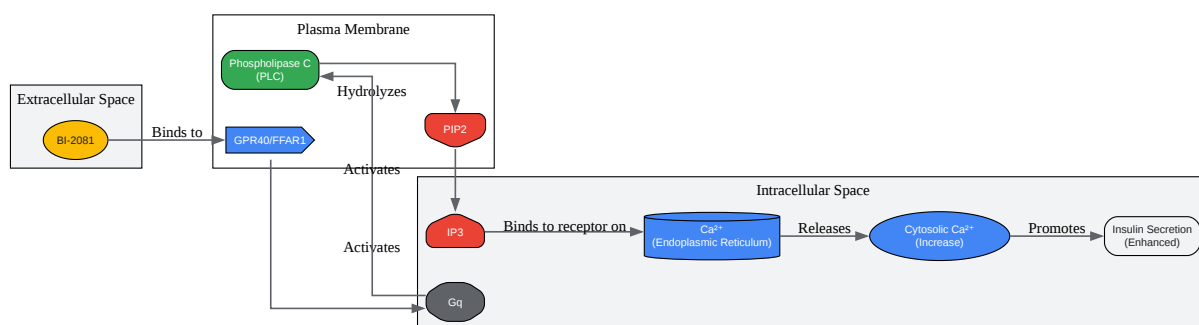
Table 2: In Vivo Activity of **BI-2081**

Animal Model	Dose	Administration	Effect	Reference
Male Zucker diabetic fatty (ZDF) rats	10 mg/kg	Oral	Strong glucose-lowering effect and increased plasma insulin levels	[2]
Male Zucker diabetic fatty (ZDF) rats	1 mg/kg	Intravenous	Strong glucose-lowering effect and increased plasma insulin levels	[2]

Signaling Pathway

BI-2081, as a partial agonist of GPR40, activates the Gq signaling cascade. Upon binding of **BI-2081**, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in

intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β -cells.[2][3][4]



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GPR40/FFAR1 Signaling Pathway Activated by **BI-2081**.

Experimental Protocols

In Vitro: IP-One HTRF Assay for GPR40 Activation

This protocol describes a method to determine the EC₅₀ of **BI-2081** for GPR40 activation by measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. [5][6][7]

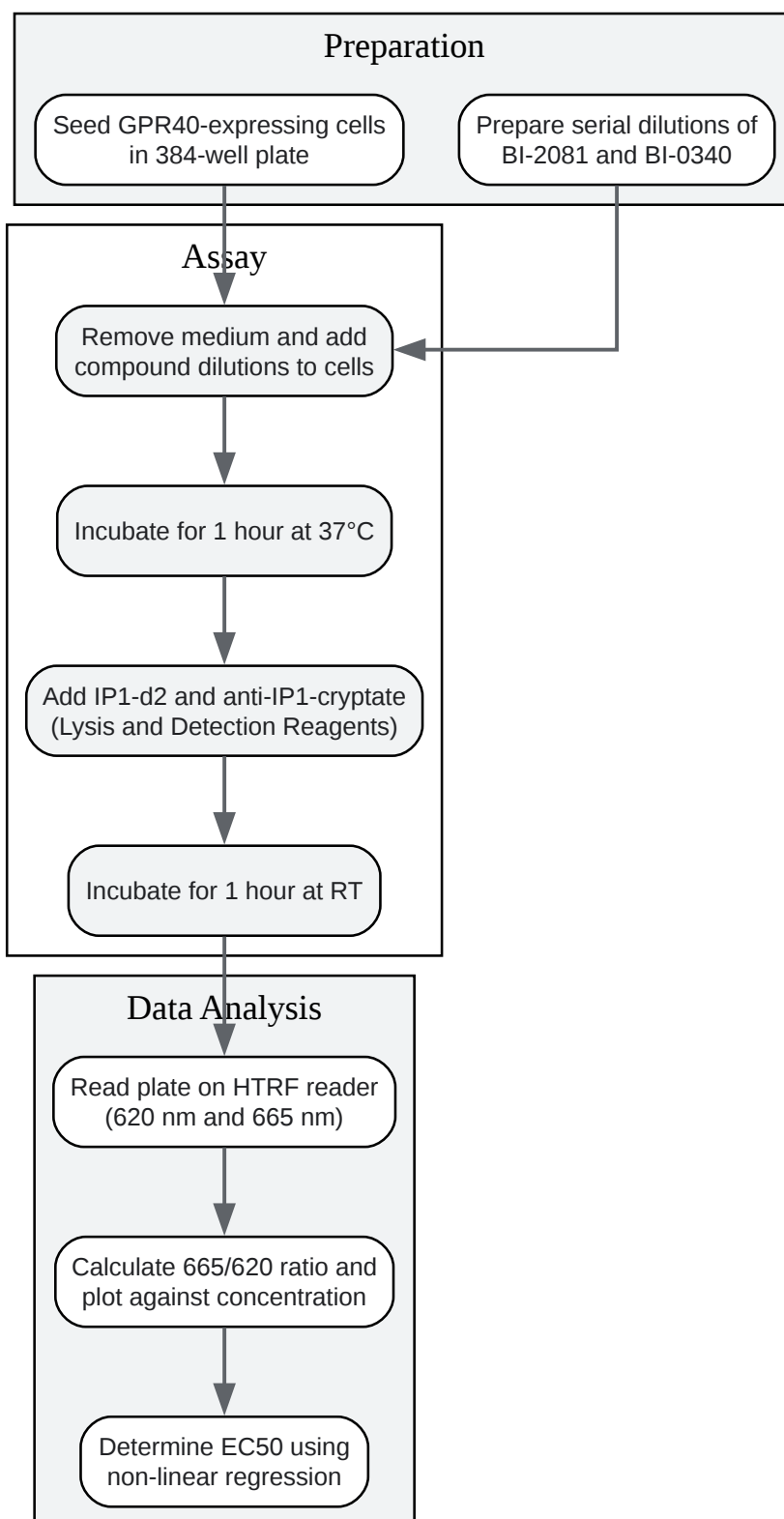
Materials:

- HEK293 or CHO cells stably expressing human GPR40 (or 1321N1 cells as referenced)
- **BI-2081**

- BI-0340 (Negative Control)
- IP-One HTRF Assay Kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer)
- Cell culture medium
- Stimulation buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, and 50 mM LiCl)
- 384-well white microplates
- HTRF-compatible microplate reader

Procedure:

- Cell Seeding: Seed the GPR40-expressing cells into a 384-well white microplate at a density of 15,000 cells/well in 20 µL of culture medium and incubate overnight at 37°C.
- Compound Preparation: Prepare serial dilutions of **BI-2081** and the negative control BI-0340 in stimulation buffer.
- Cell Stimulation: Carefully remove the culture medium from the wells. Add 10 µL of the diluted compounds to the respective wells. Incubate for 1 hour at 37°C.
- Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of Eu-cryptate labeled anti-IP1 antibody (both diluted in lysis buffer as per the kit instructions) to each well.
- Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
- Measurement: Read the plate on an HTRF-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
- Data Analysis: Calculate the 665/620 nm ratio and plot the results against the logarithm of the compound concentration. Determine the EC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).



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IP-One HTRF Assay Workflow.

In Vitro: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (K_i) of **BI-2081** for GPR40.^{[8][9][10]}

Materials:

- Membrane preparation from cells overexpressing human GPR40
- [3H]-labeled GPR40 agonist (e.g., [3H]AM-1638)
- **BI-2081**
- Unlabeled GPR40 agonist for non-specific binding determination
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Wash buffer (ice-cold)
- Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
- 96-well microplates
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: 150 μ L of membrane preparation, 50 μ L of assay buffer, and 50 μ L of [3H]-labeled ligand.
 - Non-specific Binding: 150 μ L of membrane preparation, 50 μ L of a high concentration of unlabeled agonist, and 50 μ L of [3H]-labeled ligand.
 - Competitive Binding: 150 μ L of membrane preparation, 50 μ L of **BI-2081** at various concentrations, and 50 μ L of [3H]-labeled ligand.

- Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
- Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters four times with ice-cold wash buffer.
- Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the **BI-2081** concentration. Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo: Oral Glucose Tolerance Test (OGTT) in ZDF Rats

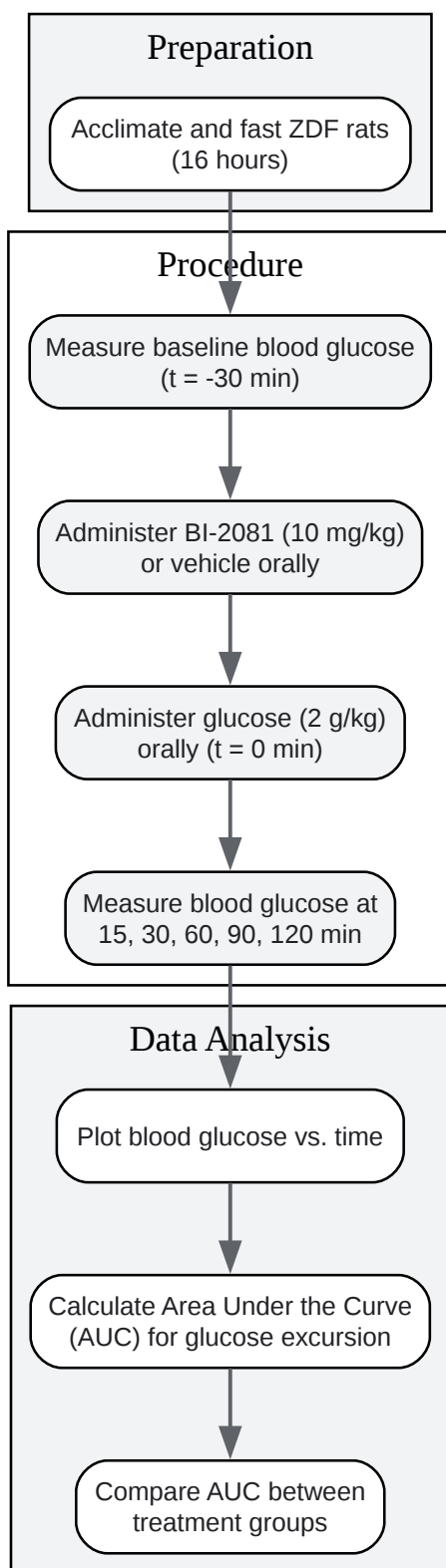
This protocol describes an OGTT to evaluate the effect of **BI-2081** on glucose metabolism in a diabetic animal model.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Male Zucker diabetic fatty (ZDF) rats
- **BI-2081**
- Vehicle control (e.g., 0.5% methylcellulose)
- Glucose solution (e.g., 20% w/v in water)
- Blood glucose meter and test strips
- Oral gavage needles
- Equipment for blood collection (e.g., tail snip method)

Procedure:

- **Acclimation and Fasting:** Acclimate the rats to handling for several days. Fast the animals overnight (approximately 16 hours) with free access to water.
- **Baseline Blood Glucose:** Measure and record the baseline blood glucose level ($t = -30$ min) from a tail snip.
- **Compound Administration:** Administer **BI-2081** (10 mg/kg) or vehicle control orally via gavage.
- **Glucose Challenge:** 30 minutes after compound administration ($t = 0$ min), administer a glucose solution (2 g/kg) orally via gavage.
- **Blood Glucose Monitoring:** Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
- **Data Analysis:** Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the **BI-2081** and vehicle-treated groups using appropriate statistical tests.



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Oral Glucose Tolerance Test (OGTT) Workflow.

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